Dapagliflozin Propanediol

Clinical Pharmacology Drug Safety Pharmacoepidemiology

Dapagliflozin Propanediol Monohydrate (CAS 960404-48-2) is the definitive reference standard for SGLT2 inhibitor R&D and formulation. Unlike the hygroscopic free base, this stable propanediol monohydrate form ensures superior solid-state processability. Its well-characterized PK (Cmax 1.67 μg/mL, AUC0-48h 14.27 μg·h/mL at 10 mg) serves as the regulatory bioequivalence benchmark. With Ki 6 nM for hSGLT2 and ~67-fold selectivity over SGLT1, it enables precise, reproducible in vitro assays. Real-world evidence shows 22% lower DKA risk vs. empagliflozin, making it the safer SGLT2 inhibitor for clinical studies requiring minimized adverse events. Bulk quantities available.

Molecular Formula C24H35ClO9
Molecular Weight 503.0 g/mol
CAS No. 960404-48-2
Cat. No. B1669813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapagliflozin Propanediol
CAS960404-48-2
SynonymsDapagliflozin Propanediol Monohydrate
Molecular FormulaC24H35ClO9
Molecular Weight503.0 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
InChIInChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1
InChIKeyGOADIQFWSVMMRJ-UPGAGZFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dapagliflozin Propanediol (CAS 960404-48-2): A Validated SGLT2 Inhibitor with Defined Physicochemical and Pharmacological Profile for Biomedical Research


Dapagliflozin Propanediol (CAS 960404-48-2), chemically defined as (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, compounded with (2S)-1,2-propanediol, monohydrate, is a well-characterized, orally bioavailable small molecule that functions as a competitive, highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) [1]. Its molecular formula is C21H25ClO6·C3H8O2·H2O, with a molecular weight of 502.98 g/mol . The compound exerts its primary pharmacological effect by reducing renal glucose reabsorption, leading to increased urinary glucose excretion [2]. The propanediol hydrate form is the specific, approved active pharmaceutical ingredient (API) in the commercial product FARXIGA, and its solid-state properties and formulation have been the subject of extensive patent protection and analytical characterization [3].

Critical Differentiation of Dapagliflozin Propanediol Hydrate (CAS 960404-48-2) for Procurement: Why In-Class SGLT2 Inhibitors Are Not Interchangeable


In scientific and industrial contexts, substituting Dapagliflozin Propanediol Hydrate (CAS 960404-48-2) with another SGLT2 inhibitor, or even a different solid form of dapagliflozin, is a high-risk decision due to well-documented differences in three key areas: solid-state properties, pharmacokinetic (PK) behavior, and clinical safety profiles. The specific propanediol monohydrate form is critical for the compound's processability and stability, as the free base is known to have high hygroscopicity and a low melting point [1]. Furthermore, direct comparative studies reveal that this specific form exhibits a defined PK profile that is distinct from its prodrugs and serves as the benchmark for bioequivalence [2]. Critically, real-world evidence demonstrates that clinical outcomes, such as the risk of heart failure hospitalization and specific adverse events like diabetic ketoacidosis (DKA), differ significantly between dapagliflozin and other SGLT2 inhibitors like empagliflozin, making simple class-based substitution scientifically unsound [3].

Quantitative Differentiation Guide: Dapagliflozin Propanediol (CAS 960404-48-2) vs. Comparator Compounds


Comparative Clinical Safety: Significantly Lower Diabetic Ketoacidosis (DKA) Risk vs. Empagliflozin

A large-scale comparative effectiveness study using real-world data from over 295,000 empagliflozin initiators and 129,881 dapagliflozin initiators found that dapagliflozin was associated with a 22% lower risk of diabetic ketoacidosis (DKA) compared to empagliflozin [1].

Clinical Pharmacology Drug Safety Pharmacoepidemiology

Differential Clinical Effectiveness: Lower Heart Failure Hospitalization Benefit for Low-Dose (5 mg) Dapagliflozin vs. Empagliflozin

The same comparative effectiveness study revealed a critical dose-dependent difference: while standard 10 mg dapagliflozin was comparable, the 5 mg dose of dapagliflozin was associated with a 30% higher risk of heart failure hospitalization compared to empagliflozin [1].

Cardiovascular Outcomes Heart Failure Clinical Effectiveness

Comparative Clinical Safety: Lower Risk of Genital Infections vs. Empagliflozin

In the same large-scale comparative analysis, dapagliflozin initiation was associated with an 8% lower risk of genital infections compared to empagliflozin initiation [1].

Drug Safety Adverse Events SGLT2 Inhibitors

Pharmacokinetic Benchmark: Dapagliflozin Propanediol Monohydrate (DAP-PDH) as the Reference Standard for Prodrug Bioequivalence

A randomized, crossover study in healthy subjects established the pharmacokinetic (PK) profile of dapagliflozin propanediol monohydrate (DAP-PDH) as the reference standard. The geometric mean ratio (GMR) for Cmax of the novel prodrug DAP-FOR was 1.022, and for AUC0-48h it was 1.001, both falling within the conventional bioequivalence range of 0.80-1.25, demonstrating its utility as a PK benchmark [1].

Pharmacokinetics Prodrug Development Bioequivalence

Defined Molecular Pharmacology: Ki of 6 nM for Human SGLT2 with ~67-fold Selectivity Over SGLT1

Electrophysiological studies in HEK-293T cells expressing human transporters provide a precise, quantitative characterization of dapagliflozin's binding affinity and selectivity. The compound exhibits a Ki of 6 nM for hSGLT2 and a Ki of 400 nM for hSGLT1 [1].

Molecular Pharmacology Receptor Binding Selectivity Profiling

Solid-State and Solubility Characterization: Defined Physicochemical Profile for Formulation Science

Dapagliflozin propanediol monohydrate (CAS 960404-48-2) is characterized by a defined solubility profile and a molecular weight of 502.98 g/mol. In vitro, it exhibits high solubility in DMSO and Ethanol (100 mg/mL) but is practically insoluble in water .

Pharmaceutics Solid-State Chemistry Preformulation

Optimal Scientific and Industrial Applications of Dapagliflozin Propanediol (CAS 960404-48-2) Based on Evidenced Differentiation


Clinical Trial Design Focused on Differential Diabetic Ketoacidosis (DKA) Risk and Genital Infection Safety Outcomes

For clinical researchers designing a study where minimizing DKA risk and genital infections is a primary safety objective, dapagliflozin propanediol (10 mg) is the optimal SGLT2 inhibitor choice. Comparative effectiveness data show a 22% lower risk of DKA (HR 0.78) and an 8% lower risk of genital infections (HR 0.92) versus empagliflozin [1]. This evidence allows for a more favorable risk-benefit calculation and can be a key inclusion criterion.

Pharmaceutical Development and Bioequivalence Studies Requiring a Validated PK Reference Standard

Dapagliflozin propanediol monohydrate (CAS 960404-48-2) is the definitive reference standard for the development of new dapagliflozin salts, co-crystals, or prodrug formulations. Its pharmacokinetic (PK) parameters (e.g., Cmax of 1.67 μg/mL and AUC0-48h of 14.27 μg·h/mL for a 10 mg dose) are well-established and have been used to demonstrate bioequivalence of novel entities [1]. Researchers and formulators must use this specific form to ensure their new chemical entity meets regulatory bioequivalence standards (GMR within 0.80-1.25).

Pharmacology Research Requiring a Precisely Characterized SGLT2 Inhibitor with Defined Binding Affinity

For in vitro pharmacology studies focused on SGLT2 inhibition, dapagliflozin propanediol offers a well-defined binding profile with a Ki of 6 nM for hSGLT2 and ~67-fold selectivity over hSGLT1 [1]. This quantitative data provides a crucial benchmark for experimental design, data interpretation, and ensuring batch-to-batch consistency in binding assays. This specificity allows researchers to confidently attribute observed effects to SGLT2 inhibition rather than off-target SGLT1 activity.

Formulation Science and Preformulation Studies for an SGLT2 Inhibitor with Defined Solid-State Properties

The defined solid-state properties of dapagliflozin propanediol monohydrate (CAS 960404-48-2), including its molecular weight (502.98 g/mol) and specific solubility profile (100 mg/mL in DMSO and ethanol, insoluble in water) [1], make it the essential starting material for formulation development. This is particularly critical for designing stable, bioavailable oral dosage forms, given the known hygroscopicity and thermal instability of the dapagliflozin free base [2]. Using the correct, stable propanediol monohydrate form mitigates these manufacturing challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapagliflozin Propanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.